10S,17S-二羟基-4Z,7Z,11E,13Z,15E,19Z-二十二碳六烯酸

描述

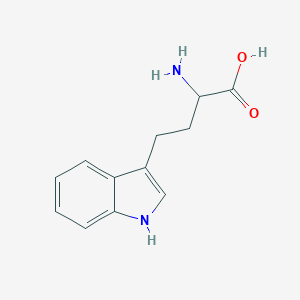

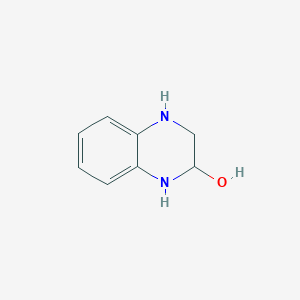

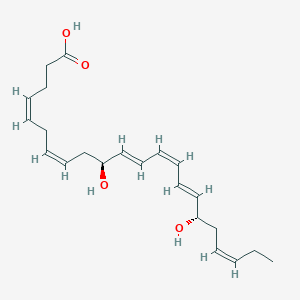

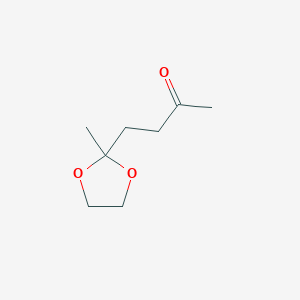

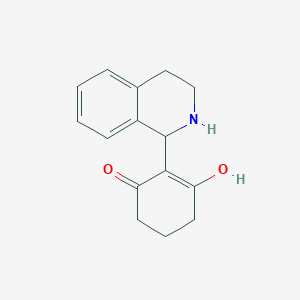

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosahexaenoic acid is a dihydroxydocosahexaenoic acid that is (4Z,7Z,11E,13Z,15E,19Z)-docosahexaenoic acid in which the two hydroxy substituents are located at positions 10 and 17 (the 10S,17S-stereoisomer). A natural isomer of protectin D1, one of the specialised proresolving mediators. It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a dihydroxydocosahexaenoic acid, a secondary allylic alcohol and a protectin.

科学研究应用

合成方法

化合物 10S,17S-DiHDoHE 可以通过多种反应途径合成,这些途径涉及二十二碳六烯酸 (DHA)、17(S)-羟(过)氧二十二碳六烯-4Z,7Z,11Z, 13Z,15E,19Z-烯酸 [17(S)-H(P)DHA]、大豆脂氧合酶 (sLOX) 和马铃薯块茎脂氧合酶 (ptLOX),并以不同的组合形式使用 . 产品的结构通过 HPLC、紫外 (UV) 光谱法、GC-MS、串联质谱法和核磁共振波谱法确定 .

抗炎和促分辨率生物活性

10S,17S-DiHDoHE 由 Ω-3 脂肪酸二十二碳六烯酸生成,被认为具有抗炎和促分辨率生物活性 . 它是在二十二碳六烯酸 (DHA) 的连续脂氧合作用下产生的,可以在小鼠模型的炎症渗出液中找到 .

对肺纤维化的治疗作用

用 10S,17S-DiHDoHE 进行后期治疗可改善小鼠的博来霉素诱导的肺纤维化和肺功能障碍 . 它改善了肺呼吸功能,纠正了博来霉素诱导的低氧血症,并延长了寿命 .

上皮-间充质转化 (EMT) 的逆转

已发现 10S,17S-DiHDoHE 可在体内和体外逆转上皮-间充质转化 (EMT) 表型转化,这加强了促进纤维化消退的潜在机制 .

潜在药物候选

10S,17S-DiHDoHE 及其衍生物在各种细胞和组织中具有强效的抗炎和抗凋亡活性,可以被认为是一类新型的生物调节化合物和潜在药物候选 .

抗炎分子

作用机制

Target of Action

The primary targets of 10S,17S-DiHDoHE are neutrophils and platelets . Neutrophils are a type of white blood cell that play a key role in the body’s immune response, while platelets are involved in blood clotting.

Mode of Action

10S,17S-DiHDoHE interacts with its targets by blocking neutrophil infiltration and inhibiting platelet activation . It impairs thromboxane (TX) synthesis and TX receptor activation, which are crucial for platelet activation .

Biochemical Pathways

10S,17S-DiHDoHE is a metabolite of DHA (Docosahexaenoic Acid), produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It is part of the lipoxygenase pathways , which are involved in the metabolism of fatty acids and inflammation regulation.

Result of Action

The action of 10S,17S-DiHDoHE results in potent protective and anti-inflammatory activities . It blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse . This suggests that it could potentially be used to treat inflammatory conditions.

生化分析

Biochemical Properties

10S,17S-DiHDoHE plays a significant role in biochemical reactions. It is produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its anti-inflammatory and protective effects .

Cellular Effects

10S,17S-DiHDoHE has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse .

Molecular Mechanism

The molecular mechanism of action of 10S,17S-DiHDoHE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its potent protective and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of 10S,17S-DiHDoHE vary with different dosages in animal models. Studies have shown that it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse

Metabolic Pathways

10S,17S-DiHDoHE is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDZYJSQHCXHEG-XLBFCUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)